

Decabromodiphenyl Oxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Decabromodiphenyl oxide

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An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the history, industrial production, chemical properties, and mechanism of action of the brominated flame retardant, **decabromodiphenyl oxide** (DBDPO).

A Historical Overview of a Widely Used Flame Retardant

Decabromodiphenyl oxide, also known as DecaBDE, was first commercialized in the 1970s and quickly became a prominent flame retardant due to its high bromine content, thermal stability, and cost-effectiveness.[1] As an additive flame retardant, it is physically blended with various polymers rather than being chemically bound.[2] This property allows for its incorporation into a wide array of products to meet fire safety standards.

Historically, DBDPO has been extensively used in:

- **Plastics:** Primarily in high-impact polystyrene (HIPS) for the housings of electronics like televisions and computers, as well as in polyamides, polyesters, and polyolefins.[3]
- **Textiles:** As a back-coating for upholstery fabrics, curtains, and carpets to reduce their flammability.[3]

- Adhesives and Sealants: To confer flame-retardant properties in applications within the construction and automotive industries.

In recent years, the production and use of **decabromodiphenyl oxide** have seen a decline in various regions due to environmental and health concerns related to its persistence and potential for bioaccumulation.[\[4\]](#)

The Industrial Synthesis of Decabromodiphenyl Oxide

The commercial manufacturing of **decabromodiphenyl oxide** is achieved through the electrophilic bromination of diphenyl ether. This process is conducted in the presence of a Friedel-Crafts catalyst, such as aluminum chloride or iron (III) bromide.[\[1\]](#)

The Core Chemical Transformation

The fundamental chemical reaction involves the substitution of all ten hydrogen atoms on the diphenyl ether molecule with bromine atoms:



This reaction is typically performed in a suitable solvent to facilitate the reaction and control the temperature.

A Representative Experimental Protocol for Synthesis

While specific industrial methodologies are proprietary, the following protocol outlines a representative laboratory-scale synthesis of **decabromodiphenyl oxide**.

Materials:

- Diphenyl ether (starting material)
- Liquid bromine (brominating agent)
- Anhydrous aluminum chloride (AlCl_3) or Iron (III) bromide (FeBr_3) (catalyst)
- A suitable solvent such as dibromomethane or dichloroethane[\[5\]](#)

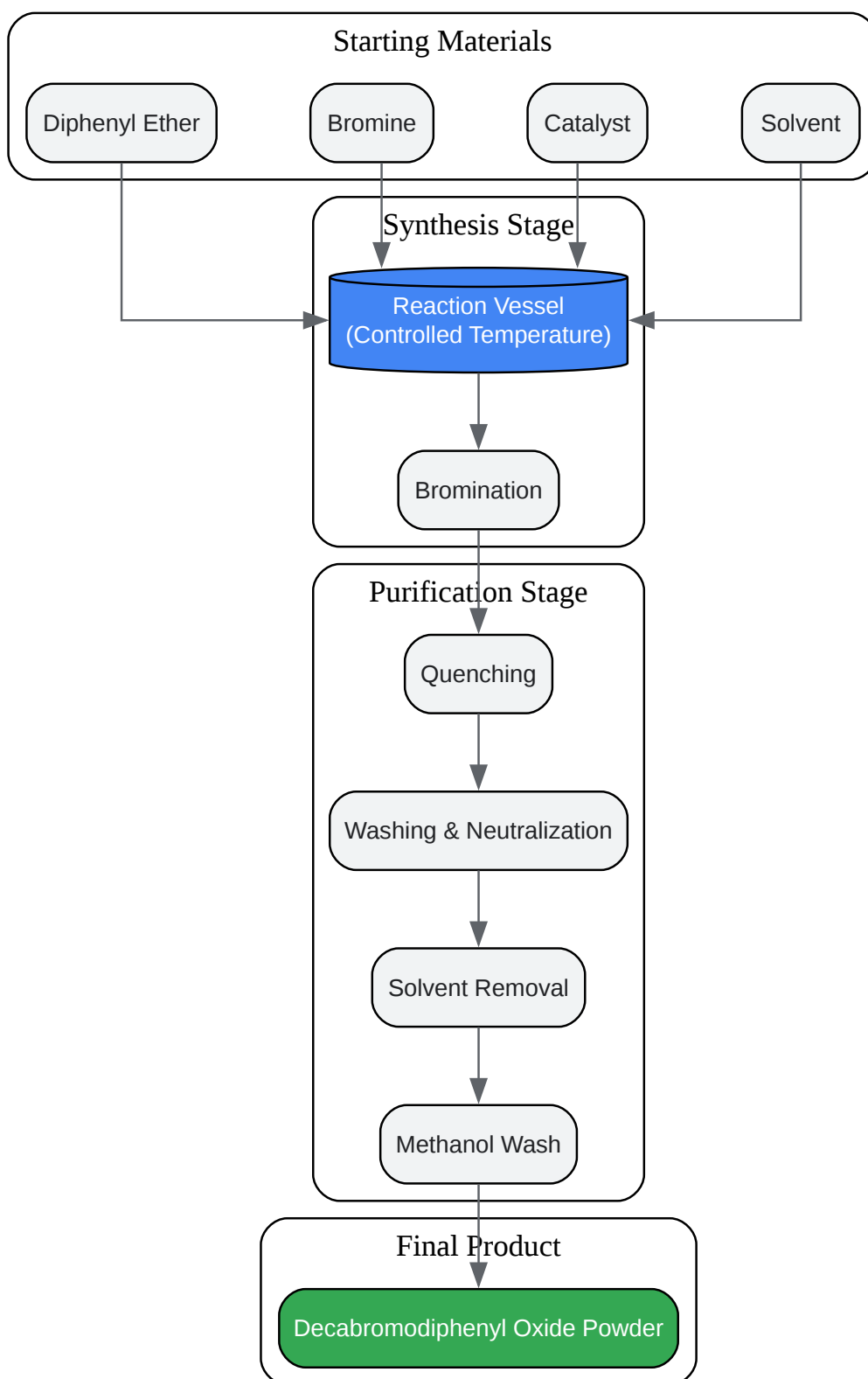
- Aqueous sodium bisulfite solution
- Aqueous sodium hydroxide solution
- Deionized water
- Methanol

Procedure:

- **Reaction Setup:** A multi-necked reaction vessel is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The condenser is connected to a gas scrubber to neutralize the hydrogen bromide gas produced during the reaction. The diphenyl ether is dissolved in the solvent within the reaction vessel.
- **Catalyst Introduction:** The Friedel-Crafts catalyst is carefully added to the stirred solution of diphenyl ether.
- **Controlled Bromination:** The reaction vessel is cooled using an ice bath to maintain a low temperature. A solution of bromine in the solvent is then added dropwise from the dropping funnel. This slow addition and low temperature are crucial for controlling the exothermic reaction.
- **Reaction Completion:** Following the complete addition of bromine, the reaction mixture is allowed to warm to ambient temperature and is then heated for a period to drive the reaction to completion.
- **Product Work-up:**
 - The reaction mixture is cooled and then carefully added to an aqueous solution of sodium bisulfite to neutralize any excess bromine.
 - The organic layer is separated and washed sequentially with deionized water, a dilute aqueous solution of sodium hydroxide to remove acidic byproducts, and finally with deionized water until the pH is neutral.
- **Isolation and Purification:**

- The organic layer is dried using an anhydrous drying agent (e.g., magnesium sulfate).
- The solvent is removed under reduced pressure using a rotary evaporator.
- The resulting solid crude product is then purified, typically by washing with a solvent like methanol, to remove any remaining impurities.
- Final Drying: The purified **decabromodiphenyl oxide** is dried in a vacuum oven to yield a fine, white to off-white powder.

Visualizing the Production Workflow



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Caption: A schematic of the **decabromodiphenyl oxide** production process.

Key Quantitative Data

Physical and Chemical Properties of Decabromodiphenyl Oxide

Property	Value	Reference(s)
Chemical Formula	C ₁₂ Br ₁₀ O	[3]
Molecular Weight	959.17 g/mol	[3]
Appearance	White to off-white powder	[5]
Melting Point	300-310 °C (with decomposition)	[3]
Boiling Point	Decomposes	[5]
Density	Approximately 3.0 g/cm ³	
Water Solubility	Insoluble	[5]
Theoretical Bromine Content	Approximately 83%	[1]

Typical Specifications for Commercial Grade Decabromodiphenyl Oxide

Parameter	Typical Specification
Purity	≥ 97%
Appearance	White powder
Whiteness Index	≥ 93
Volatile Content	≤ 0.10%
Melting Point	≥ 300 °C
Average Particle Size	< 5 μm

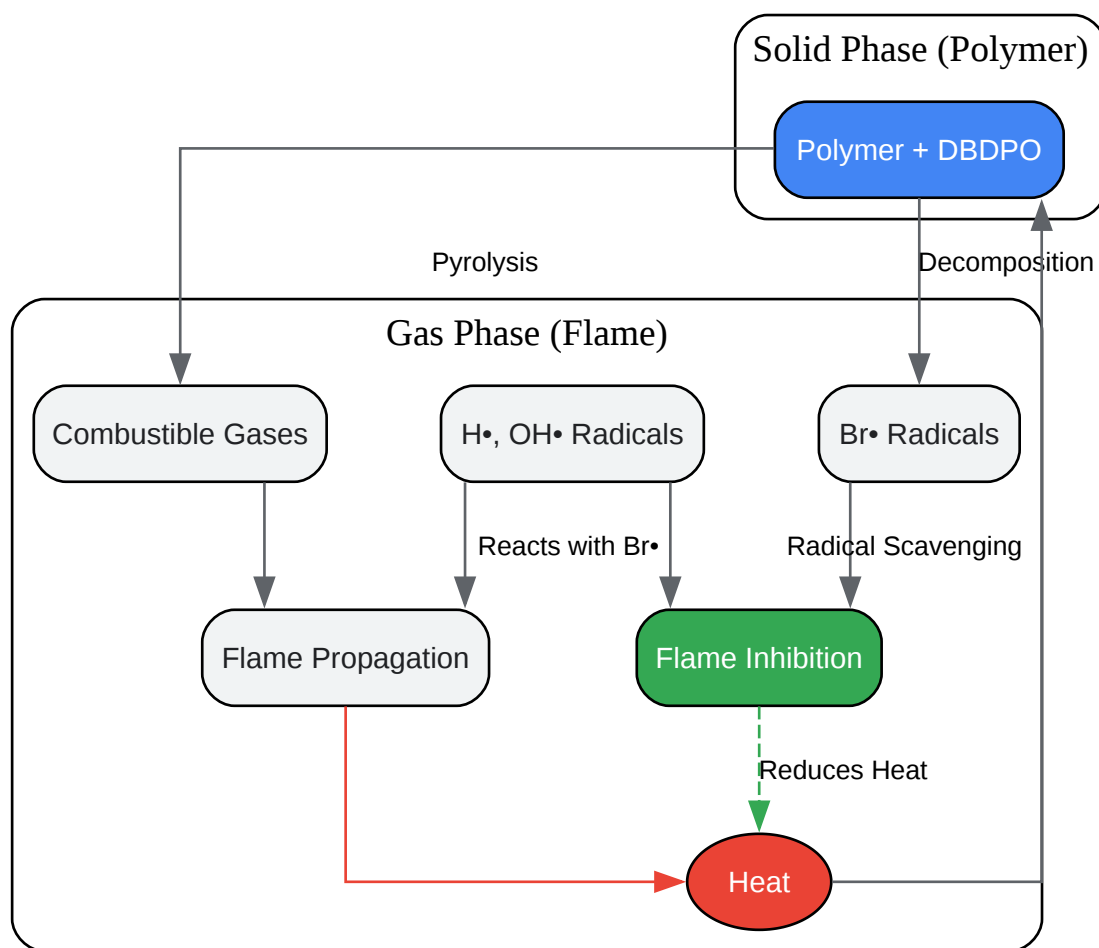
The Mechanism of Flame Retardancy

Decabromodiphenyl oxide primarily functions as a flame retardant by interrupting the combustion cycle in the gas phase.[6][7]

- **Thermal Decomposition:** Upon exposure to the high temperatures of a fire, the C-Br bonds in the DBDPO molecule break, releasing bromine radicals ($\text{Br}\cdot$) into the surrounding hot gases. [6]
- **Radical Quenching:** In the gas phase, these bromine radicals are highly effective at scavenging the high-energy hydrogen ($\text{H}\cdot$) and hydroxyl ($\text{OH}\cdot$) radicals that propagate the fire's chain reaction.[6] This leads to the formation of less reactive species like hydrogen bromide (HBr).
- **Flame Inhibition:** By removing the key radical species that fuel the fire, the combustion process is slowed down, the flame cools, and the fire is either suppressed or extinguished.

A synergistic effect is often achieved by using DBDPO in conjunction with antimony trioxide (Sb_2O_3). [8] The antimony trioxide reacts with the hydrogen bromide generated from the decomposition of DBDPO to form antimony trihalides (e.g., SbBr_3), which are even more efficient radical scavengers in the gas phase of the flame.[9]

Visualizing the Flame Retardancy Mechanism



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Caption: The gas-phase flame retardancy mechanism of DBDPO.

Standardized Experimental Protocols for Flammability Testing

The effectiveness of **decabromodiphenyl oxide** as a flame retardant in a given material is quantified using standardized testing methods, most notably the UL 94 vertical burn test and the Limiting Oxygen Index (LOI) test.

UL 94 Vertical Burn Test Protocol

This test assesses the burning behavior of plastic materials after being exposed to a controlled flame.

Specimen Preparation:

- Test specimens are created from the polymer containing the desired concentration of **decabromodiphenyl oxide** (and antimony trioxide, if used). The standard dimensions are 125 mm in length by 13 mm in width, with a specified thickness.[\[10\]](#)
- The specimens are conditioned under controlled temperature and humidity for a designated period before testing.

Test Procedure:

- A test specimen is securely clamped in a vertical orientation.[\[11\]](#)
- A standardized flame is applied to the lower end of the specimen for a duration of 10 seconds and is then withdrawn.[\[11\]](#)
- The time required for the flame on the specimen to self-extinguish is meticulously recorded.
- The flame is then reapplied to the same specimen for an additional 10 seconds and withdrawn.[\[11\]](#)
- The self-extinguishing time is again recorded, along with any observations of dripping flaming particles.[\[11\]](#)

Classification: The material is assigned a classification of V-0, V-1, or V-2 based on the afterflame times and the dripping behavior, with V-0 indicating the highest level of flame retardancy.[\[4\]](#)

Limiting Oxygen Index (LOI) Test Protocol (ASTM D2863)

The LOI test is used to ascertain the minimum concentration of oxygen in a controlled oxygen/nitrogen atmosphere that will support the combustion of a material.[\[12\]](#)

Specimen Preparation:

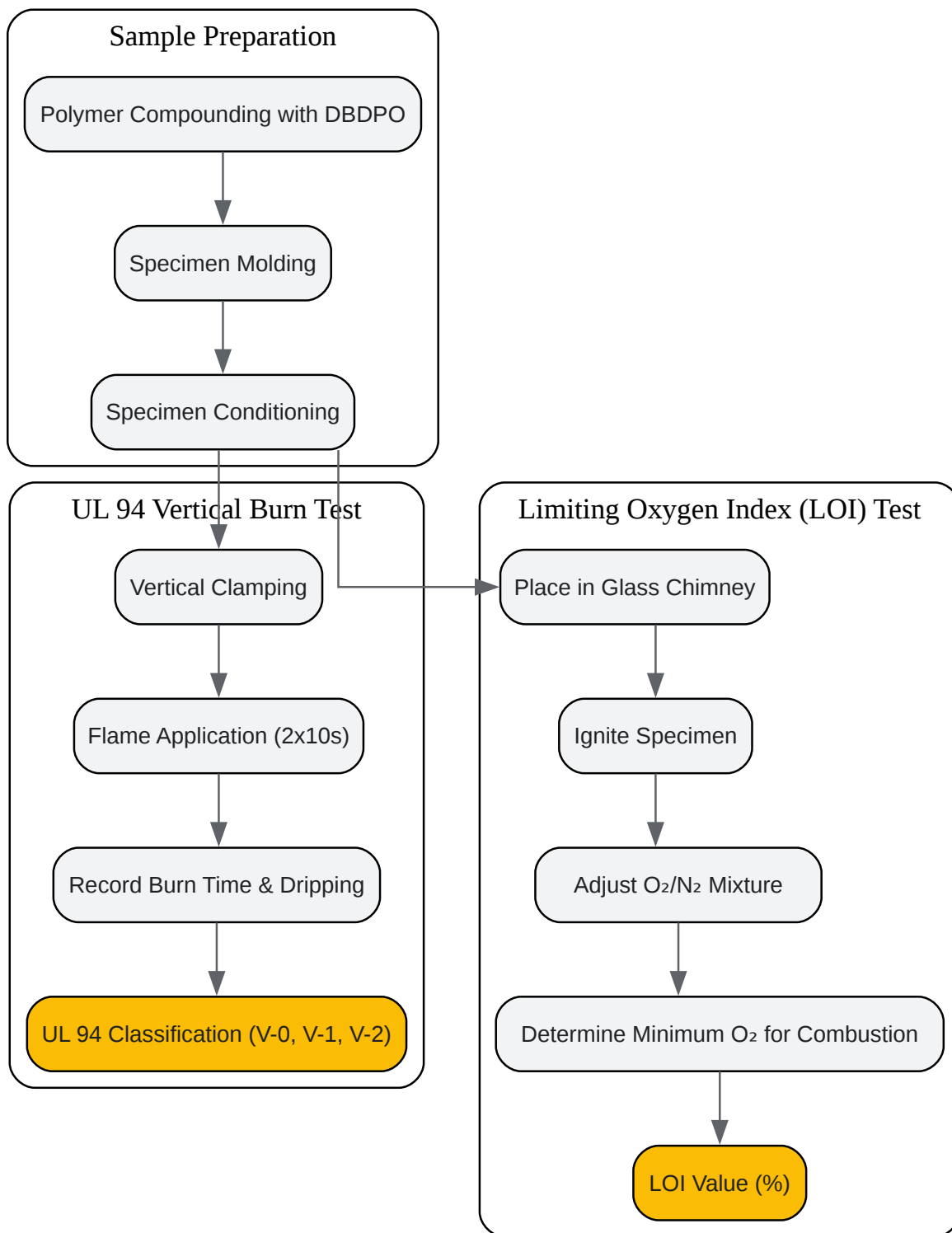
- Test specimens of the polymer containing DBDPO are prepared according to the standard dimensions (e.g., for molded samples, 80-150 mm long, 10 mm wide, and 4 mm thick).[\[13\]](#)

Test Procedure:

- The specimen is positioned vertically within a glass chimney.[12]
- A precisely controlled mixture of oxygen and nitrogen gas flows upward through the chimney.
- The top of the specimen is ignited with an ignition source.[12]
- The concentration of oxygen in the gas mixture is systematically reduced until the flame on the specimen is no longer sustained.[12]

Result: The Limiting Oxygen Index is reported as the percentage of oxygen in the gaseous mixture required to just support combustion. A higher LOI value signifies superior flame retardancy.[12]

Visualizing the Flame Retardancy Testing Workflow



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Caption: A workflow for the flame retardancy testing of polymers containing DBDPO.

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